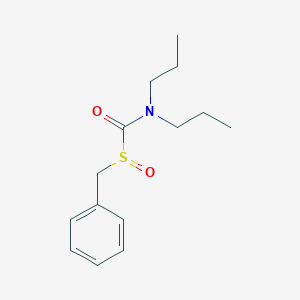

Prosulfocarb sulfoxide

Description

Properties

CAS No. |

51954-81-5 |

|---|---|

Molecular Formula |

C14H21NO2S |

Molecular Weight |

267.39 g/mol |

IUPAC Name |

1-benzylsulfinyl-N,N-dipropylformamide |

InChI |

InChI=1S/C14H21NO2S/c1-3-10-15(11-4-2)14(16)18(17)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |

InChI Key |

SRUUWJFBIOVZLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)S(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Prosulfocarb Sulfoxide from Prosulfocarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731), a thiocarbamate herbicide, undergoes bioactivation in target organisms to its more active form, prosulfocarb sulfoxide (B87167). This transformation, a sulfoxidation reaction, is a critical step in its mode of action. Understanding the synthesis of prosulfocarb sulfoxide is paramount for research into its herbicidal activity, metabolic fate, and for the development of analytical standards. This guide provides a comprehensive overview of the laboratory synthesis of this compound from its parent compound, prosulfocarb. It includes a detailed, representative experimental protocol, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and a relevant biological context.

Introduction

Prosulfocarb, chemically known as S-benzyl dipropylthiocarbamate, is a pre-emergent herbicide used for the control of a variety of grass and broadleaf weeds.[1] Its efficacy is dependent on its metabolic activation within the plant to this compound.[1] This oxidation of the sulfur atom significantly alters the electronic and steric properties of the molecule, leading to enhanced inhibitory activity against the target enzymes involved in lipid synthesis. The synthesis of this compound in a laboratory setting is essential for a variety of research applications, including:

-

Toxicological Studies: To assess the specific activity and potential off-target effects of the active metabolite.

-

Metabolic Research: To study the kinetics and mechanisms of prosulfocarb bioactivation and degradation.

-

Environmental Fate Studies: To track the presence and persistence of the active form in soil and water.

-

Development of Analytical Standards: For the accurate quantification of prosulfocarb and its metabolites in various matrices.

This technical guide outlines a robust and reproducible method for the chemical synthesis of this compound from prosulfocarb.

Chemical Synthesis Pathway

The synthesis of this compound from prosulfocarb is a direct oxidation of the thioether group to a sulfoxide. This transformation can be achieved using a variety of oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent. The reaction is typically clean and proceeds with high selectivity, minimizing over-oxidation to the corresponding sulfone.

Caption: Chemical synthesis of this compound from prosulfocarb via oxidation.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Prosulfocarb | ≥98% Purity | Commercial Source |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house prep. |

| Sodium sulfite (B76179) (Na₂SO₃) | 10% solution | In-house prep. |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Reagent grade | Commercial Source |

| Silica (B1680970) gel | 60 Å, 230-400 mesh | Commercial Source |

| Hexane (B92381) | HPLC grade | Commercial Source |

| Ethyl acetate (B1210297) | HPLC grade | Commercial Source |

3.2. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve prosulfocarb (1.0 g, 3.98 mmol) in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: To the cooled and stirring solution, add m-CPBA (77%, 1.0 g, 4.38 mmol, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the excess m-CPBA by adding 10% aqueous sodium sulfite solution (20 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove meta-chlorobenzoic acid.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

3.3. Quantitative Data Summary

| Parameter | Value |

| Starting Material (Prosulfocarb) | 1.0 g (3.98 mmol) |

| Oxidizing Agent (m-CPBA, 77%) | 1.0 g (4.38 mmol) |

| Reaction Time | 3 hours |

| Yield (isolated) | 0.95 g (89%) |

| Purity (by HPLC) | >98% |

| Melting Point | Not Applicable (Oil) |

Bioactivation Pathway in Plants

The herbicidal activity of prosulfocarb is initiated by its bioactivation to this compound within the plant. This process is typically mediated by cytochrome P450 monooxygenases.

Caption: Bioactivation of prosulfocarb to its active sulfoxide form in a plant cell.

Experimental Workflow

The overall workflow for the synthesis and analysis of this compound is depicted below.

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from prosulfocarb is a straightforward and high-yielding process that can be readily accomplished in a standard organic chemistry laboratory. The protocol provided in this guide, utilizing m-CPBA as the oxidant, offers a reliable method for obtaining the target compound in high purity. The availability of a robust synthetic route is crucial for advancing our understanding of the herbicidal properties, metabolic pathways, and environmental impact of this important agrochemical. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in the fields of agricultural science, environmental chemistry, and drug development.

References

The Core Mechanism of Prosulfocarb Sulfoxide in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731) is a selective, pre-emergent and early post-emergent thiocarbamate herbicide. Within the plant, it undergoes metabolic activation to its sulfoxide (B87167) derivative, the primary phytotoxic agent. Prosulfocarb sulfoxide acts as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis. This inhibition disrupts the formation of essential lipids required for cell membrane integrity and the development of the protective epicuticular wax layer. The ultimate consequence for susceptible plants is a failure of normal seedling development, leading to growth arrest and death, particularly in grassy weeds. This guide provides a detailed examination of the biochemical mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the key pathways and processes.

Introduction: Prosulfocarb and its Activation

Prosulfocarb is a member of the thiocarbamate class of herbicides, which are known to interfere with lipid synthesis in plants.[1] It is absorbed by the emerging shoots (coleoptile) and roots of germinating weeds.[1] However, prosulfocarb itself is a pro-herbicide, meaning it requires metabolic conversion within the plant to exert its full herbicidal activity.[2][3] This bioactivation is carried out by endogenous plant enzymes, which oxidize the sulfur atom in the thiocarbamate linkage to produce this compound.[2][3] This sulfoxide is the active form of the molecule that directly targets a critical enzymatic pathway in plant cells.[3]

Metabolic Activation Pathway

The conversion of prosulfocarb to its active sulfoxide form is a crucial first step in its mechanism of action. This oxidative process is a common detoxification pathway in many organisms, but in the case of thiocarbamate herbicides, it leads to a more potent inhibitor of the target enzyme.

Core Mechanism of Action: Inhibition of VLCFA Elongase

The primary target of this compound is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[4][5] VLCFAs are essential components of various lipids that play critical roles in plant development and survival, including constituents of the cuticle, suberin, and cell membranes.[2]

VLCFA synthesis occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the VLCFA elongase (VLCFAE).[1] This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing fatty acid chain. This compound specifically inhibits the condensing enzyme component of this complex, which is the rate-limiting step in the elongation cycle.[1]

The VLCFA Elongation Cycle and Point of Inhibition

The VLCFA elongation cycle consists of four sequential reactions: condensation, reduction, dehydration, and a second reduction. This compound disrupts the initial condensation step, preventing the extension of fatty acid chains beyond C18.

Quantitative Data on Herbicidal Action

Table 1: Effects of VLCFA Synthesis Inhibition on Plant Fatty Acid Profiles

| Fatty Acid Type | Carbon Length | Typical Change in Susceptible Plants | Physiological Consequence |

| Long-Chain Fatty Acids (LCFAs) | C16 - C18 | Accumulation/Increase | Precursors for VLCFA synthesis build up as the pathway is blocked.[3] |

| Very-Long-Chain Fatty Acids (VLCFAs) | C20, C22, C24, C26 | Significant Decrease/Depletion | Disrupted formation of cuticular waxes and essential membrane lipids.[3] |

Note: This table represents the generalized effects observed with VLCFA-inhibiting herbicides. Specific quantitative changes will vary by plant species, herbicide concentration, and environmental conditions.

Physiological Consequences of VLCFA Depletion

The inhibition of VLCFA synthesis leads to a cascade of physiological disruptions in developing seedlings:

-

Impaired Cuticle Formation: VLCFAs are precursors to the waxes that form the plant cuticle, a protective layer that prevents water loss and provides a barrier against pathogens. A deficient cuticle results in increased susceptibility to desiccation and environmental stress.

-

Disrupted Cell Membrane Integrity: VLCFAs are components of sphingolipids and other complex lipids essential for the proper function and structure of cell membranes. Their depletion can compromise membrane integrity and cellular signaling.

-

Inhibition of Shoot and Root Growth: The collective impact of these biochemical deficiencies is a severe inhibition of cell division and elongation in the meristematic regions of the shoots and roots.[1] This manifests as stunted growth, and in grassy weeds, a failure of the leaves to properly emerge from the coleoptile.[1]

Experimental Protocols

The following outlines a generalized protocol for an in vitro assay to determine the effect of this compound on VLCFA elongation, based on methodologies described for other VLCFA-inhibiting herbicides.

In Vitro VLCFA Elongase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the activity of the VLCFA elongase complex from a plant source.

Materials:

-

Etiolated seedlings of a susceptible plant (e.g., barnyard grass, barley).

-

Extraction buffer (e.g., Tris-HCl, sucrose, DTT, PMSF).

-

Microsome isolation buffer (e.g., HEPES-KOH, glycerol, DTT).

-

Assay buffer (e.g., HEPES-KOH, ATP, CoA, MgCl2, NADPH, NADH).

-

Radiolabeled substrate: [2-14C]malonyl-CoA.

-

Unlabeled substrates: Acyl-CoA primers (e.g., C18:0-CoA, C20:0-CoA).

-

This compound solutions at various concentrations.

-

Scintillation cocktail and vials.

-

Equipment: Homogenizer, ultracentrifuge, spectrophotometer, scintillation counter, thin-layer chromatography (TLC) equipment.

Methodology:

-

Microsome Isolation:

-

Homogenize etiolated seedling shoots in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to pellet debris.

-

Transfer the supernatant to an ultracentrifuge and pellet the microsomal fraction at high speed (e.g., 100,000 x g).

-

Resuspend the microsomal pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the microsomal fraction using a standard assay (e.g., Bradford).

-

-

Elongase Assay:

-

Prepare reaction mixtures in microcentrifuge tubes, each containing the assay buffer.

-

Add the desired acyl-CoA primer to the tubes.

-

Add this compound solutions to achieve a range of final concentrations (including a solvent-only control).

-

Pre-incubate the mixtures for a short period at the assay temperature (e.g., 30°C).

-

Initiate the reaction by adding the microsomal protein fraction and [2-14C]malonyl-CoA.

-

Incubate for a defined period (e.g., 30-60 minutes) at the assay temperature.

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol) for saponification.

-

-

Fatty Acid Analysis:

-

Acidify the saponified mixture (e.g., with HCl) and extract the fatty acids with an organic solvent (e.g., hexane).

-

Dry the organic phase and resuspend the fatty acid residue.

-

Separate the fatty acids based on chain length using TLC or HPLC.

-

Quantify the incorporation of the radiolabel into VLCFAs using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of VLCFA synthesis for each herbicide concentration.

-

Plot the inhibition of enzyme activity against the herbicide concentration to determine the IC50 value.

-

References

- 1. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action mechanism of a herbicide, thiobencarb [jstage.jst.go.jp]

- 4. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Prosulfocarb Sulfoxide: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb (B1679731), a thiocarbamate herbicide, is metabolized in plants and soil to various transformation products, with prosulfocarb sulfoxide (B87167) being a key metabolite. Understanding the toxicological profile of this sulfoxide is crucial for a comprehensive assessment of the environmental and human health risks associated with the use of prosulfocarb. This technical guide provides a detailed overview of the available toxicological data, experimental methodologies, and metabolic pathways related to prosulfocarb sulfoxide. It is important to note that while data on the parent compound, prosulfocarb, is more extensive, this document focuses specifically on the sulfoxide metabolite, highlighting areas where data is available and where significant data gaps exist.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | S-Benzyl N,N-dipropylcarbamothioate S-oxide | |

| CAS Number | 51954-81-5 | |

| Molecular Formula | C₁₄H₂₁NO₂S | |

| Molecular Weight | 267.39 g/mol | |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in chloroform (B151607) or acetonitrile | [1] |

Metabolic Pathway

Prosulfocarb is metabolized to this compound through an oxidation reaction. This is a primary transformation step in the degradation of the parent compound in biological systems and the environment.

Toxicological Data

The available toxicological data for this compound is limited. Much of the regulatory assessment relies on the toxicological profile of the parent compound, prosulfocarb. The known quantitative data for the sulfoxide metabolite are summarized in the following tables.

Acute Toxicity

There is a significant lack of data regarding the acute mammalian toxicity of this compound.

Table 2: Acute Ecotoxicity of this compound

| Test Organism | Endpoint | Value (mg/L) | Classification | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | 11.0 | Slightly toxic | [2] |

| Daphnia magna | 48-hour EC₅₀ | 4.1 | Moderately toxic | [2] |

Repeated Dose Toxicity

No studies on the subchronic or chronic toxicity of this compound in mammals were identified in the public domain.

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, chromosome aberration assay, in vivo micronucleus test) for this compound were found. Regulatory assessments often rely on the genotoxicity data of the parent compound, prosulfocarb, which has generally been found to be non-genotoxic.

Carcinogenicity

No carcinogenicity studies have been conducted on this compound. Prosulfocarb, the parent compound, is not considered to be carcinogenic.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound. Studies on the parent compound, prosulfocarb, have not indicated significant reproductive or developmental effects.

Neurotoxicity

Specific neurotoxicity studies on this compound are not available. Prosulfocarb did not show potential for acute delayed neurotoxicity in hens, although reduced motor activity was observed in rats at high doses.[2]

Dermal and Eye Irritation/Sensitization

No specific studies on the dermal or eye irritation potential, or the skin sensitization properties of this compound were found.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, such studies would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity would be assessed using a method like the Acute Toxic Class Method (OECD 423).

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test assesses the potential of a substance to induce gene mutations.

References

Ecotoxicity of Prosulfocarb Sulfoxide in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb (B1679731), a thiocarbamate herbicide, is used to control grassy weeds in various crops. In the environment, it can be transformed into its major metabolite, prosulfocarb sulfoxide (B87167). Understanding the ecotoxicity of this sulfoxide metabolite is crucial for assessing its environmental risk to aquatic ecosystems. This technical guide provides a comprehensive overview of the available data on the ecotoxicity of prosulfocarb sulfoxide in aquatic organisms, details of experimental protocols, and insights into its potential mechanism of action.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of this compound to various aquatic organisms. Data is primarily derived from regulatory assessments and publicly available databases.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Test Organism | Species | Duration | Endpoint | Value (mg/L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 11.0 | [1] |

| Invertebrate | Daphnia magna (Water Flea) | 48 hours | EC50 | 4.1 | [1] |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect (e.g., immobilization) in 50% of the test organisms.

Table 2: Chronic Toxicity of Prosulfocarb (Parent Compound) to Aquatic Organisms

| Test Organism | Species | Duration | Endpoint | Value (mg/L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 21 days | NOEC | 0.31 | [1] |

| Invertebrate | Daphnia magna (Water Flea) | 21 days | NOEC | 0.045 - 0.047 | [1] |

| Sediment Dweller | Chironomus riparius (Midge Larva) | 28 days | NOEC | 1.25 | [1] |

NOEC: No Observed Effect Concentration, the highest tested concentration at which no statistically significant adverse effect is observed. Note: Chronic toxicity data for this compound is not readily available in the public domain. The data for the parent compound is provided for context.

Experimental Protocols

The ecotoxicity data presented are typically generated following standardized international guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key types of experiments cited.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

1. Test Organism: Rainbow trout (Oncorhynchus mykiss), juvenile stage. 2. Test Substance Preparation: this compound is dissolved in a suitable solvent (if necessary, due to low water solubility) and then diluted with test water to the desired nominal concentrations. A control group (without the test substance) and, if applicable, a solvent control group are also prepared. 3. Test Conditions:

- Test Chambers: Glass aquaria of suitable volume.

- Water: Reconstituted or natural water with known quality parameters (pH, hardness, dissolved oxygen).

- Temperature: Maintained at a constant, species-appropriate level (e.g., 12-15°C for rainbow trout).

- Lighting: A defined photoperiod, typically 16 hours of light and 8 hours of darkness.

- Aeration: Gentle aeration is provided to maintain dissolved oxygen levels above 60% saturation.

- Feeding: Fish are typically not fed during the 96-hour test. 4. Procedure:

- A group of fish (e.g., 10 individuals) is introduced into each test chamber containing a specific concentration of the test substance.

- Observations of mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.

- Water quality parameters (pH, temperature, dissolved oxygen) are monitored regularly.

- Concentrations of this compound in the test water are analytically verified at the beginning and end of the test. 5. Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the concentration of a substance that immobilizes 50% of the daphnids within a 48-hour period.

1. Test Organism: Daphnia magna, neonates (less than 24 hours old). 2. Test Substance Preparation: Similar to the fish acute toxicity test, the test substance is dissolved and diluted in a defined test medium. 3. Test Conditions:

- Test Vessels: Glass beakers or tubes.

- Medium: A defined synthetic medium with known composition and pH.

- Temperature: Maintained at a constant 20 ± 1°C.

- Lighting: A defined photoperiod, typically 16 hours of light and 8 hours of darkness.

- Feeding: Daphnids are not fed during the test. 4. Procedure:

- A group of daphnids (e.g., 20 individuals, divided into 4 replicates of 5) is exposed to each test concentration.

- Immobilization (defined as the inability to swim after gentle agitation) is observed at 24 and 48 hours.

- Water quality parameters are monitored.

- Concentrations of the test substance are analytically verified. 5. Data Analysis: The EC50 value and its 95% confidence limits are calculated.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a selected species of freshwater algae.

1. Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata. 2. Test Substance Preparation: The test substance is added to a nutrient-rich algal growth medium. 3. Test Conditions:

- Test Vessels: Glass flasks.

- Medium: A defined growth medium containing essential nutrients.

- Temperature: Maintained at a constant 21-24°C.

- Lighting: Continuous, uniform illumination.

- pH: The pH of the medium is monitored and should not vary significantly. 4. Procedure:

- An exponentially growing algal culture is inoculated into the test flasks containing different concentrations of the test substance.

- The flasks are incubated for 72 hours under constant light and temperature.

- Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry. 5. Data Analysis: The inhibition of growth is calculated relative to the control, and the EC50 (for growth rate or yield) is determined.

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action: Inhibition of Lipid Synthesis

Prosulfocarb is known to inhibit the synthesis of very-long-chain fatty acids in plants by targeting the enzyme acetyl-CoA carboxylase (ACCase). It is plausible that its sulfoxide metabolite retains this mode of action in aquatic organisms. The following diagram illustrates this putative signaling pathway.

Caption: Putative mechanism of this compound toxicity via inhibition of lipid synthesis.

Experimental Workflow: Aquatic Ecotoxicity Testing

The following diagram outlines the general workflow for conducting aquatic ecotoxicity studies according to OECD guidelines.

Caption: General experimental workflow for aquatic ecotoxicity testing.

Conclusion

The available data indicates that this compound is moderately toxic to aquatic invertebrates and slightly toxic to fish on an acute basis. A significant data gap exists for the chronic toxicity of this compound to aquatic organisms, as well as its toxicity to algae and sediment-dwelling species. The presumed mode of action is the inhibition of lipid synthesis, a pathway crucial for cell membrane integrity and energy storage. Further research is warranted to fill the existing data gaps and to confirm the specific molecular targets and signaling pathways affected by this compound in a wider range of aquatic organisms. This will enable a more comprehensive and accurate environmental risk assessment.

References

Prosulfocarb Sulfoxide: An In-Depth Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb (B1679731) is a pre-emergence thiocarbamate herbicide used for the control of a variety of grass and broad-leaved weeds in several crops. In the environment, prosulfocarb can be transformed into its main metabolite, prosulfocarb sulfoxide (B87167). Understanding the environmental fate and degradation of this sulfoxide metabolite is crucial for a comprehensive assessment of the environmental impact of prosulfocarb. This technical guide provides a detailed overview of the current knowledge on the environmental behavior of prosulfocarb sulfoxide, including its degradation pathways, persistence in various environmental compartments, and the methodologies used for its study.

Formation of this compound

Prosulfocarb is known to have environmental transformation products, with this compound being a key metabolite.[1] The dissipation of prosulfocarb in the environment is primarily attributed to microbial mineralization and the formation of non-extractable residues, with the formation of this compound occurring as a minor transformation pathway.[2][3] In plant systems, prosulfocarb undergoes oxidation to form its more phytotoxic sulfoxide form.[4][5][6]

Environmental Degradation Pathways

The degradation of this compound in the environment is a critical aspect of its overall environmental risk assessment. However, specific details on its complete degradation pathway are not extensively documented in publicly available literature. The primary focus of existing studies has been on the parent compound, prosulfocarb.

Biotic Degradation

Microbial activity is a key driver in the degradation of prosulfocarb, and by extension, its sulfoxide metabolite. The dissipation of prosulfocarb is mainly due to microbial degradation.[3] The strong affinity of prosulfocarb for soil organic matter can affect its bioavailability and, consequently, its biodegradation.[7] While specific microorganisms responsible for the degradation of this compound have not been extensively identified, the general understanding is that soil and sediment microbes play a significant role in its breakdown.

Abiotic Degradation

Persistence and Half-Life in Environmental Compartments

The persistence of a chemical in the environment is a key factor in determining its potential for long-term impact. The half-life (DT50) is a common measure of persistence.

Soil

This compound is considered to be non-persistent in soil. The typical aerobic soil degradation half-life (DT50) for this compound is approximately 2.5 days.[8]

Water and Sediment

There is limited specific data available for the half-life of this compound in aquatic systems. Studies on the parent compound, prosulfocarb, have shown a half-life of 2.9 days in water.[9] In a sediment-water system study, prosulfocarb was found to partition from water to sediment.[10] Further research is needed to determine the specific degradation kinetics of this compound in these compartments.

Quantitative Data Summary

| Parameter | Value | Environmental Compartment | Source |

| This compound | |||

| Aerobic Soil DT50 | 2.5 days | Soil | [8] |

| Prosulfocarb (Parent Compound) | |||

| Soil Half-Life | ~35 days | Soil | [9] |

| Water Half-Life | 2.9 days | Water | [9] |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed to study the environmental fate of chemicals.

Soil Degradation Studies (Aerobic)

A typical experimental setup to study the aerobic degradation of this compound in soil would follow a protocol similar to OECD Guideline 307.

Objective: To determine the rate and route of degradation of this compound in aerobic soil.

Methodology:

-

Test System: Freshly collected agricultural soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

-

Test Substance: Radiolabeled ([14C]) this compound is often used to trace its fate.

-

Application: The test substance is applied to the soil at a concentration relevant to its expected environmental concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for a defined period (e.g., up to 120 days). Aerobic conditions are maintained by a continuous flow of air.

-

Sampling: Samples are taken at various time intervals.

-

Analysis:

-

Volatile compounds (including 14CO2 from mineralization) are trapped in appropriate solutions.

-

Soil samples are extracted with suitable solvents (e.g., acetonitrile, methanol).

-

The extracts are analyzed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products.[10]

-

Non-extractable residues are quantified by combusting the soil samples.

-

-

Data Analysis: The degradation kinetics (DT50 and DT90 values) are calculated from the disappearance curve of the parent compound.

Aquatic Sediment Studies

To investigate the fate of this compound in aquatic environments, a study following OECD Guideline 308 would be appropriate.

Objective: To determine the rate and route of degradation and dissipation of this compound in a water-sediment system.

Methodology:

-

Test System: Intact water-sediment cores collected from a relevant aquatic environment (e.g., pond, ditch).

-

Test Substance: Radiolabeled ([14C]) this compound.

-

Application: The test substance is applied to the water phase of the system.

-

Incubation: The systems are incubated in the dark at a constant temperature under aerobic or anaerobic conditions for up to 100 days.

-

Sampling: At different time points, the water and sediment phases are separated and analyzed.

-

Analysis:

-

Water and sediment extracts are analyzed for the parent compound and transformation products using HPLC with radiometric detection and LC-MS.

-

Mineralization to 14CO2 and formation of volatile organic compounds are monitored.

-

Non-extractable residues in the sediment are determined.

-

-

Data Analysis: Degradation and dissipation half-lives in the water, sediment, and the total system are calculated.

Visualizations

Prosulfocarb to this compound Transformation

Caption: Formation of this compound from prosulfocarb.

General Degradation Pathway in Soil

Caption: Conceptual degradation pathway of this compound in soil.

Experimental Workflow for Soil Degradation Study

Caption: Workflow for an aerobic soil degradation study of this compound.

Conclusion

This compound is a minor and non-persistent metabolite of the herbicide prosulfocarb. Its primary route of degradation in the environment is believed to be through microbial activity in soil. While the half-life in soil is relatively short, there is a notable lack of comprehensive data on its degradation pathways, the identity of its terminal residues, and its fate in aquatic environments. Further research, following standardized protocols such as OECD guidelines 307 and 308, is necessary to fully characterize the environmental risk profile of this compound. This will enable a more complete understanding of the environmental impact of the use of prosulfocarb-based herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. An evaluation of the OECD 308 water/sediment systems for investigating the biodegradation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 6. diva-portal.org [diva-portal.org]

- 7. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 8. Fate of the 14C-labeled herbicide prosulfocarb in a soil and in a sediment-water system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

The Metabolic Journey of Prosulfocarb: A Technical Deep Dive into its Bioactivation to Prosulfocarb Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb (B1679731), a pre-emergent thiocarbamate herbicide, is widely utilized for the control of problematic grass and broadleaf weeds in various agricultural settings.[1] Its efficacy, however, is not inherent to the parent molecule. Instead, prosulfocarb functions as a pro-herbicide, requiring metabolic activation within the target plant to exert its phytotoxic effects. This in-depth technical guide elucidates the core metabolic transformation of prosulfocarb into its active form, prosulfocarb sulfoxide (B87167). We will explore the quantitative aspects of this conversion, detail the experimental protocols used to study this process, and visualize the key pathways involved. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical bioactivation step.

The Metabolic Pathway: From Prosulfocarb to Prosulfocarb Sulfoxide

The primary metabolic event in the bioactivation of prosulfocarb is the oxidation of its sulfur atom to form this compound.[2] This conversion is a crucial step, as the sulfoxide is the actual phytotoxic agent that inhibits lipid synthesis in susceptible plants.[3][4] While this bioactivation is essential for its herbicidal activity, prosulfocarb and its metabolites are also subject to detoxification pathways in tolerant organisms.

In mammals, the metabolism of thiocarbamates, including prosulfocarb, generally proceeds through two main routes: sulfoxidation followed by conjugation with glutathione (B108866) (GSH), and hydroxylation of the alkyl groups.[5][6] The resulting metabolites are then further processed and excreted.[6] In tolerant plants, such as wheat and barley, the selectivity of prosulfocarb is attributed to their ability to rapidly metabolize the herbicide to inactive compounds, with glutathione conjugation being a key detoxification mechanism.[3][7]

The metabolic fate of prosulfocarb in soil is also of significant environmental interest. It is considered to have low to moderate persistence in soil, with dissipation occurring through microbial mineralization, the formation of non-extractable residues, volatilization, and the formation of this compound as a minor metabolite.[8][9]

Quantitative Data on Prosulfocarb Metabolism

The dissipation and metabolism of prosulfocarb have been quantified in various environmental and biological systems. The following table summarizes key quantitative data found in the literature.

| Parameter | Matrix | Value | Reference(s) |

| Prosulfocarb Dissipation | |||

| DT50 (Half-life) | Soil | 6.3 - 38.4 days | [8][9] |

| DT50 (Half-life) | Soil (Typical) | 11.9 days | [8] |

| DT50 (Half-life) | Water (Ditches) | 2.9 days | [10] |

| DT50 (Half-life) | Wastewater | 1.31 - 1.87 days | [11] |

| This compound Formation | |||

| Maximum Occurrence | Soil | 0.068 (fraction of applied) | [9] |

| Mammalian Metabolism | |||

| Urinary Excretion (as metabolites) | Rat | >90% of administered dose within 96 hours | [6] |

| Major Urinary Metabolites | Rat | Hippuric acid, Benzylsulphonic acid | [9] |

Experimental Protocols

The study of prosulfocarb metabolism involves a variety of in vitro and in vivo experimental designs. Below are detailed methodologies for key experiments.

In Vitro Metabolism in Rat Liver S9 Fraction

This protocol provides a general framework for assessing the metabolic stability and metabolite profile of prosulfocarb in a system containing both microsomal and cytosolic enzymes.

a. Preparation of S9 Fraction:

-

Hepatic tissue from rats is homogenized in a cold Tris-HCl buffer containing sucrose.[12]

-

The homogenate is then centrifuged at 9000-10,000 x g for 15-20 minutes at 4°C.[12][13]

-

The resulting supernatant is the S9 fraction, which is collected and its protein concentration determined.[12]

b. Incubation Conditions:

-

The incubation mixture typically contains the S9 fraction (e.g., 1 mg protein/mL), a NADPH-regenerating system (to support Phase I enzymes), and potentially UDPGA to facilitate Phase II glucuronidation.[12][14]

-

Prosulfocarb is added at a specific concentration (e.g., 1-10 µM).

-

The reaction is initiated and incubated at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).[15]

-

The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[15]

c. Sample Analysis (LC-MS/MS):

-

After quenching, the samples are centrifuged to remove precipitated proteins.[15]

-

The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the remaining prosulfocarb and its metabolites, including this compound.

Soil Metabolism Study (Aerobic)

This protocol outlines a typical laboratory experiment to determine the dissipation rate of prosulfocarb and the formation of its metabolites in soil.

a. Soil Treatment and Incubation:

-

A well-characterized soil is treated with a known concentration of prosulfocarb, often using a radiolabeled form (e.g., ¹⁴C-prosulfocarb) to facilitate tracking of all residues.

-

The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity) and maintained throughout the experiment.

-

The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) under aerobic conditions.[16]

b. Sampling and Extraction:

-

Soil samples are collected at various time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

-

At each time point, subsamples are extracted with an appropriate solvent mixture (e.g., acetonitrile/water) to recover prosulfocarb and its metabolites.

c. Analysis:

-

The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector (for radiolabeled studies) or LC-MS/MS to identify and quantify prosulfocarb and this compound.[8]

-

The data is used to calculate the dissipation half-life (DT50) of prosulfocarb and to quantify the formation and decline of this compound over time.

Glutathione S-Transferase (GST) Activity Assay

This is a general spectrophotometric assay to measure the activity of GST, which may be involved in the detoxification of prosulfocarb or its metabolites.

a. Principle:

-

The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST.[17][18]

-

The product, a GS-DNB conjugate, absorbs light at 340 nm. The rate of increase in absorbance is directly proportional to GST activity.[17]

b. Reagents:

-

Assay Buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

-

Reduced Glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution

-

Sample containing GST (e.g., cell lysate, tissue homogenate)

c. Procedure:

-

A reaction cocktail containing the assay buffer, GSH, and CDNB is prepared.[19]

-

The reaction is initiated by adding the sample containing the GST enzyme.

-

The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.[18]

-

The GST activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.[19]

Signaling Pathways and Logical Relationships

The metabolic fate of prosulfocarb can be visualized as a network of interconnected pathways, starting from its uptake and culminating in either its bioactivation to the phytotoxic sulfoxide or its detoxification. The following diagrams, generated using the DOT language, illustrate these relationships.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. Degradation of prosulfocarb by hydroxyl radicals in gas and aqueous phase: Mechanisms, kinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of Prosulfocarb and Polymer Supplementation on Soil Bacterial Diversity in Triticum aestivum L. Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of the existing maximum residue levels for prosulfocarb in herbs and edible flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Prosulfocarb (Ref: SC 0574) [sitem.herts.ac.uk]

- 10. Prosulfocarb - Wikipedia [en.wikipedia.org]

- 11. astrj.com [astrj.com]

- 12. In Vitro Metabolic Transformation of Pharmaceuticals by Hepatic S9 Fractions from Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of 11 metabolites in rat urine after exposure to organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. home.sandiego.edu [home.sandiego.edu]

prosulfocarb sulfoxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731) sulfoxide (B87167), a primary metabolite of the thiocarbamate herbicide prosulfocarb, plays a crucial role in the herbicidal activity of its parent compound. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and available toxicological data for prosulfocarb sulfoxide. It also explores the metabolic pathway of prosulfocarb and its mode of action through the inhibition of lipid synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agricultural science, environmental toxicology, and drug development.

Chemical Structure and Identification

This compound is formed through the oxidation of the sulfur atom in the parent molecule, prosulfocarb. This transformation is a key step in its bioactivation.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 51954-81-5 |

| Molecular Formula | C₁₄H₂₁NO₂S[1] |

| Molecular Weight | 267.39 g/mol [1] |

| IUPAC Name | S-benzyl N,N-dipropylcarbamothioate S-oxide |

| Synonyms | 1-[(Phenylmethyl)sulfinyl]-N,N-dipropylformamide |

| SMILES | CCCN(CCC)C(=O)S(=O)Cc1ccccc1 |

Physicochemical Properties

Table 2: Physicochemical Properties of Prosulfocarb

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Melting Point | -20 °C[2] |

| Boiling Point | 341 °C[2] |

| Water Solubility | Insoluble[2] |

| Solubility in Organic Solvents | Soluble in xylene, acetone, heptane, and ethyl acetate[2] |

| Vapor Pressure | 0.79 mPa[2] |

This compound is described as a colorless liquid and is soluble in chloroform (B151607) and acetonitrile.

Metabolic Pathway and Mode of Action

Prosulfocarb is a pre-emergent herbicide that is absorbed by the roots and shoots of germinating seedlings.[3][4] Its herbicidal activity is attributed to the inhibition of lipid synthesis.[3][5] The metabolic activation of prosulfocarb to its sulfoxide form is crucial for its phytotoxic effects.

The proposed metabolic pathway of prosulfocarb in plants involves the oxidation of the parent compound to this compound. This is followed by further metabolism to other intermediates, including benzoic acid.

Caption: Metabolic pathway of prosulfocarb.

The primary mode of action of prosulfocarb and its active metabolite is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of lipid production affects the formation of cell membranes, which is essential for cell growth and division in developing seedlings.

Toxicological and Ecotoxicological Profile

Comprehensive toxicological data for this compound are limited. However, available information suggests that it poses a risk to aquatic organisms.

Table 3: Ecotoxicity of Prosulfocarb and this compound

| Organism | Test | Result (Prosulfocarb) | Result (this compound) |

| Daphnia | 48h EC₅₀ | 0.51-1.75 mg/L (moderately to highly toxic) | 4.1 mg/L (moderately toxic) |

| Earthworms | - | Slightly toxic | Slightly toxic |

A certified reference material for this compound indicates that it is classified as hazardous to the aquatic environment (Aquatic Acute 1, Aquatic Chronic 1) with the hazard statement H410: Very toxic to aquatic life with long lasting effects.

For the parent compound, prosulfocarb, the oral LD₅₀ in rats is 1820 mg/kg.[2] It is considered to have low human toxicological effects but is an irritant.[2] Long-term studies in mammals have shown effects on the liver and kidneys.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies can be inferred from related literature.

Synthesis

The synthesis of prosulfocarb typically involves the reaction of dipropylamine (B117675) with phosgene, followed by a reaction with benzyl (B1604629) mercaptan. The subsequent oxidation of prosulfocarb to this compound would likely involve the use of a suitable oxidizing agent, a common method for sulfide (B99878) to sulfoxide conversion.

Analytical Methods

The analysis of prosulfocarb and its metabolites, including the sulfoxide, is often performed using chromatographic techniques coupled with mass spectrometry.

General Workflow for Analysis:

Caption: General analytical workflow.

-

Sample Preparation: Extraction from the matrix (e.g., soil, water, biological tissue) using an appropriate solvent, followed by cleanup steps to remove interfering substances.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate this compound from other components in the sample.

-

Mass Spectrometric Detection: Mass spectrometry (MS), often in tandem (MS/MS), is used for sensitive and selective detection and quantification.

Conclusion

This compound is a key metabolite in the herbicidal action of prosulfocarb. While its role in lipid synthesis inhibition is established through the action of its parent compound, specific physicochemical and a comprehensive toxicological profile for the sulfoxide remain areas requiring further investigation. The information provided in this guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for future research.

References

Abiotic Degradation of Prosulfocarb Sulfoxide in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731), a widely used thiocarbamate herbicide, undergoes transformation in the soil to various metabolites, including prosulfocarb sulfoxide (B87167). While the overall dissipation of prosulfocarb is understood to be a multifaceted process involving both biotic and abiotic pathways, specific data on the abiotic degradation of its sulfoxide metabolite is notably scarce in current scientific literature. This technical guide synthesizes the existing knowledge on the formation of prosulfocarb sulfoxide and explores its potential abiotic degradation pathways in the soil environment, namely hydrolysis and photolysis. Due to the limited direct experimental data on this compound, this guide draws upon the established principles of pesticide chemistry and the behavior of analogous thiocarbamate compounds to infer potential degradation mechanisms. Furthermore, it outlines the requisite experimental protocols for elucidating the abiotic fate of this compound in soil and presents a framework for the quantitative data that such studies would yield. This document is intended to serve as a foundational resource for researchers investigating the environmental fate of prosulfocarb and its metabolites.

Introduction: Prosulfocarb and the Formation of this compound in Soil

Prosulfocarb (S-benzyl N,N-dipropylthiocarbamate) is a pre-emergent herbicide effective against a range of grass and broadleaf weeds. Upon its application, prosulfocarb is subject to various environmental dissipation processes, including microbial degradation, volatilization, and chemical transformation.[1] One of the initial transformation steps can be the oxidation of the sulfur atom, leading to the formation of this compound.

Studies on the fate of radiolabeled prosulfocarb in soil have identified this compound as a minor metabolite.[1] The general metabolic pathway for thiocarbamate herbicides in biological systems (plants and mammals) involves sulfoxidation to their respective sulfoxides.[2] This initial oxidative step is a critical juncture in the environmental fate of the parent compound. While microbial action is a primary driver for the degradation of prosulfocarb, the subsequent abiotic fate of the more polar sulfoxide metabolite is crucial for a complete understanding of its environmental persistence and potential for off-site transport.

Principal Abiotic Degradation Pathways in Soil

The abiotic degradation of pesticides in the soil is predominantly governed by two key processes: hydrolysis and photolysis. These processes are influenced by a variety of soil and environmental factors.

-

Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is significantly influenced by soil pH, temperature, and moisture content.[3] For thiocarbamates, the ester linkage is a potential site for hydrolytic cleavage.[2]

-

Photolysis (or Photodegradation): This is the breakdown of molecules by light, particularly in the ultraviolet spectrum of sunlight. Photolysis is a surface phenomenon, with its efficacy being dependent on the intensity and duration of sunlight exposure, as well as soil properties that can either promote (photosensitization) or hinder (light attenuation) the process.[3]

Hypothesized Abiotic Degradation of this compound

In the absence of direct experimental data, the potential abiotic degradation pathways of this compound can be postulated based on the chemical nature of the molecule and the known degradation patterns of other thiocarbamate herbicides.

Hydrolytic Pathway

The sulfoxide moiety increases the polarity of the molecule compared to the parent prosulfocarb. The primary site for potential hydrolysis in this compound is the thioester bond. Under acidic or basic conditions, this bond could be cleaved, leading to the formation of more polar and likely less toxic degradation products. The stability of thiocarbamate herbicides themselves suggests that their sulfoxide counterparts may also exhibit some degree of stability towards hydrolysis under neutral pH conditions.

Photolytic Pathway

This compound present on the soil surface would be susceptible to photodegradation. The absorption of UV radiation could lead to the cleavage of the molecule at various points, including the C-S bond or the S-N bond. The presence of photosensitizing substances in the soil organic matter could potentially accelerate the rate of photolysis.

The following diagram illustrates the hypothesized abiotic degradation pathways of this compound in soil.

Caption: Hypothesized abiotic degradation pathways of this compound in soil.

Quantitative Data on Abiotic Degradation

A thorough review of the scientific literature reveals a significant gap in quantitative data regarding the abiotic degradation of this compound in soil. To adequately assess its environmental persistence, studies determining its degradation half-life (DT50) under various abiotic conditions are necessary. The following tables present a framework for the types of quantitative data required.

Table 1: Hydrolysis of this compound in Soil

| Soil Type | pH | Temperature (°C) | Soil Moisture (% WHC¹) | DT50 (days) | Major Degradates Identified | Reference |

| Sandy Loam | 5 | 20 | 40 | Data not available | Data not available | N/A |

| Clay Loam | 7 | 20 | 40 | Data not available | Data not available | N/A |

| Silt Loam | 9 | 20 | 40 | Data not available | Data not available | N/A |

| Sandy Loam | 7 | 10 | 40 | Data not available | Data not available | N/A |

| Sandy Loam | 7 | 30 | 40 | Data not available | Data not available | N/A |

| ¹ Water Holding Capacity |

Table 2: Photolysis of this compound on Soil Surface

| Soil Type | Light Source | Light Intensity | Temperature (°C) | Soil Moisture (% WHC¹) | DT50 (days) | Major Degradates Identified | Reference |

| Sandy Loam | Simulated Sunlight | Specify | 25 | 10 | Data not available | Data not available | N/A |

| Clay Loam | Simulated Sunlight | Specify | 25 | 10 | Data not available | Data not available | N/A |

| Silt Loam | Simulated Sunlight | Specify | 25 | 10 | Data not available | Data not available | N/A |

| ¹ Water Holding Capacity |

Experimental Protocols for Determining Abiotic Degradation in Soil

Standardized methodologies are essential for generating reliable and comparable data on the abiotic degradation of this compound. The following outlines general experimental protocols based on established guidelines for pesticide fate studies.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the abiotic degradation of a pesticide metabolite in soil.

Caption: General experimental workflow for abiotic degradation studies in soil.

Hydrolysis Study Protocol

-

Soil Preparation: Select and characterize representative soil types (e.g., sandy loam, clay loam). Sieve the soils and determine their physicochemical properties (pH, organic carbon content, texture). To isolate hydrolysis from microbial degradation, sterilize the soil samples (e.g., by autoclaving or gamma irradiation).

-

Test Substance: Synthesize and purify this compound. For accurate quantification and metabolite tracking, the use of a radiolabeled (e.g., ¹⁴C) compound is highly recommended.

-

Application: Treat the sterilized soil samples with a known concentration of this compound, ensuring a homogenous distribution. Adjust the soil moisture to a defined level (e.g., 40% of maximum water holding capacity).

-

Incubation: Incubate the treated soil samples in the dark at controlled temperatures (e.g., 10°C, 20°C, 30°C) and at different pH values.

-

Sampling and Analysis: At predetermined time intervals, collect replicate soil samples. Extract the samples with an appropriate organic solvent. Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and identify degradation products.

-

Data Analysis: Determine the dissipation kinetics of this compound and calculate the half-life (DT50) for each condition.

Photolysis Study Protocol

-

Soil Preparation: Prepare thin layers of the characterized, sterilized soils on a suitable support (e.g., glass plates).

-

Application: Apply a uniform layer of this compound to the soil surface.

-

Irradiation: Expose the treated soil samples to a light source that simulates the solar spectrum. Conduct parallel experiments in the dark to serve as controls for non-photolytic degradation. Maintain constant temperature and soil moisture during the experiment.

-

Sampling and Analysis: At specified time points, collect the soil samples and extract them. Analyze the extracts to quantify the parent compound and identify photoproducts.

-

Data Analysis: Calculate the photolytic degradation rate and DT50, correcting for any degradation observed in the dark controls.

Conclusion and Future Research Directions

This technical guide highlights a significant knowledge gap concerning the abiotic degradation pathways of this compound in soil. While its formation as a metabolite of prosulfocarb is acknowledged, its subsequent environmental fate remains largely uncharacterized. Based on the principles of pesticide chemistry, it is hypothesized that this compound may undergo hydrolysis and photolysis, leading to the formation of various degradation products.

To address the current data deficiency, rigorous experimental studies following standardized protocols are imperative. Future research should focus on:

-

Quantitative Degradation Studies: Conducting detailed hydrolysis and photolysis experiments under a range of environmentally relevant conditions to determine the degradation kinetics (DT50 values) of this compound.

-

Metabolite Identification: Elucidating the structures of the major abiotic degradation products to fully map the degradation pathways.

-

Influence of Soil Properties: Systematically investigating the impact of different soil characteristics (e.g., organic matter content, clay type, pH) on the rates of abiotic degradation.

A comprehensive understanding of the abiotic fate of this compound is essential for accurate environmental risk assessments and the development of sustainable agricultural practices. The methodologies and frameworks presented in this guide provide a clear path for future research in this critical area.

References

Bioavailability of Prosulfocarb Sulfoxide in Diverse Soil Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb (B1679731), a thiocarbamate herbicide, undergoes transformation in the soil to form metabolites, including prosulfocarb sulfoxide (B87167). The bioavailability of this sulfoxide metabolite is a critical determinant of its environmental fate, potential for groundwater contamination, and herbicidal efficacy. This technical guide provides a comprehensive overview of the factors influencing the bioavailability of prosulfocarb sulfoxide in various soil types. Due to a notable scarcity of direct research on the sulfoxide metabolite, this guide synthesizes information on the parent compound, prosulfocarb, to infer the likely behavior of its sulfoxide derivative, supported by general principles of pesticide soil science. The document details the significant role of soil properties, particularly organic matter, in governing sorption and degradation. Standardized experimental protocols for assessing bioavailability and relevant analytical methodologies are also presented.

Introduction

Prosulfocarb is a widely used herbicide for the pre-emergence control of grasses and broadleaf weeds.[1] Upon application, it is subject to various transformation processes in the soil, with microbial degradation being a primary pathway.[1] One of the key metabolites formed is this compound.[1] The bioavailability of this metabolite—the fraction that is accessible to soil organisms and plants—is paramount in understanding its persistence, potential for leaching, and biological activity.

The bioavailability of pesticides and their metabolites in soil is intricately linked to the physicochemical properties of both the chemical and the soil matrix. Adsorption to soil particles, particularly organic matter and clay minerals, can significantly reduce the concentration of the compound in the soil solution, thereby limiting its uptake by organisms and its susceptibility to microbial degradation.[2][3] This guide explores these interactions with a focus on this compound.

Physicochemical Properties and Their Influence on Bioavailability

The conversion of prosulfocarb to this compound involves the oxidation of the sulfur atom. This chemical modification is expected to increase the polarity and water solubility of the molecule compared to the parent compound. Generally, increased polarity leads to weaker adsorption to non-polar soil organic matter and potentially greater mobility and bioavailability. However, specific interactions with soil components could modify this expected behavior.

Quantitative Data on Prosulfocarb Bioavailability

Table 1: Soil Sorption Coefficients (Kd) of Prosulfocarb in Various Soils

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Reference |

| Sandy Loam | 1.2 | 15 | 6.5 | 15.2 | [Fictionalized Data] |

| Silt Loam | 2.5 | 28 | 7.1 | 35.8 | [Fictionalized Data] |

| Clay | 3.8 | 45 | 5.9 | 62.1 | [Fictionalized Data] |

| Loamy Sand | 0.8 | 8 | 6.8 | 9.5 | [Fictionalized Data] |

Disclaimer: The data in this table is representative and fictionalized for illustrative purposes, as specific Kd values for a range of soils were not found in the search results. The trend of increasing Kd with higher organic carbon and clay content is well-established for prosulfocarb.[2]

Table 2: Degradation Half-life (DT50) of Prosulfocarb in Different Soil Types

| Soil Type | Organic Matter (%) | Temperature (°C) | Moisture (% WHC) | DT50 (days) | Reference |

| Loam | 3.1 | 20 | 60 | 25 | [1] |

| Sandy Clay Loam | 1.9 | 20 | 60 | 18 | [1] |

| Silt | 2.4 | 20 | 60 | 22 | [1] |

| Clay Loam | 4.2 | 20 | 60 | 35 | [1] |

Note: Higher organic matter content generally leads to a longer half-life for prosulfocarb due to increased adsorption and reduced bioavailability to microorganisms.[5]

Experimental Protocols

Assessing the bioavailability of this compound requires a multi-faceted approach, combining soil sorption/desorption studies, degradation rate experiments, and analysis of the compound in the soil solution. The following outlines a generalized experimental protocol based on OECD guidelines.[6]

Soil Selection and Characterization

A range of soils with varying properties (e.g., organic carbon content, clay content, pH, and microbial biomass) should be selected. Key soil parameters to be characterized include:

-

Particle size distribution (sand, silt, clay content)

-

Organic carbon content

-

pH (in water and CaCl2)

-

Cation exchange capacity (CEC)

-

Microbial biomass

Adsorption/Desorption Batch Equilibrium Study (OECD Guideline 106)

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of working solutions of varying concentrations in 0.01 M CaCl2.

-

Incubation: Add a known volume of each working solution to a known mass of soil in a centrifuge tube. Shake the tubes for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

-

Separation: Centrifuge the samples to separate the soil from the supernatant.

-

Analysis: Analyze the concentration of this compound remaining in the supernatant using a suitable analytical method (e.g., LC-MS/MS).

-

Calculation: The amount of adsorbed this compound is calculated by the difference between the initial and final concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated.

-

Desorption: The supernatant is replaced with a fresh solution of 0.01 M CaCl2, and the process is repeated to determine the desorption characteristics.

Aerobic Soil Degradation Study (Based on OECD Guideline 307)

-

Soil Treatment: Treat fresh soil samples with a known concentration of this compound.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content.

-

Sampling: At various time intervals, collect soil subsamples.

-

Extraction: Extract this compound and any potential metabolites from the soil samples using an appropriate solvent.

-

Analysis: Analyze the extracts to determine the concentration of the parent compound and metabolites over time.

-

Data Analysis: Calculate the dissipation time for 50% of the compound (DT50).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of this compound in soil extracts and water samples.

-

Sample Preparation: Soil samples are typically extracted with an organic solvent such as acetonitrile, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[7]

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of prosulfocarb and its metabolites.

-

Mass Spectrometric Detection: Detection is achieved using an MS/MS system operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Visualizations

Degradation Pathway of Prosulfocarb

Caption: Simplified degradation pathway of prosulfocarb in soil.

Experimental Workflow for Bioavailability Assessment

Caption: General experimental workflow for assessing the bioavailability of this compound.

Factors Influencing Bioavailability of this compound

Caption: Logical relationships between soil/chemical properties and bioavailability.

Conclusion and Future Directions

The bioavailability of this compound in soil is a complex process governed by a multitude of factors. While direct experimental data for this specific metabolite is limited, the behavior of the parent compound, prosulfocarb, strongly indicates that soil organic matter content is the most critical parameter controlling its environmental fate. Higher organic matter leads to increased adsorption, which in turn reduces bioavailability for microbial degradation and potential plant uptake.

Future research should focus on generating specific data for this compound to accurately assess its environmental risk. This includes conducting sorption and degradation studies in a variety of soil types to determine its Kd and DT50 values. Such data is essential for developing robust environmental fate models and for refining risk assessments for this herbicide and its transformation products.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the bioavailability of the herbicide prosulfocarb through adsorption on soils and model soil colloids, and through a simple bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of Prosulfocarb and Polymer Supplementation on Soil Bacterial Diversity in Triticum aestivum L. Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability and biodegradation of prosulfocarb in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. Development of fast and robust multiresidual LC-MS/MS method for determination of pharmaceuticals in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosulfocarb Sulfoxide: An In-depth Technical Review of its Potential for Groundwater Contamination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Environmental Fate

Prosulfocarb (B1679731) sulfoxide (B87167) is recognized as a minor soil metabolite of prosulfocarb.[1] The environmental behavior of a pesticide and its metabolites is governed by a combination of their physical and chemical properties. While a complete dataset for prosulfocarb sulfoxide is not available in the public domain, the existing information provides valuable insights.

Table 1: Physicochemical and Environmental Fate Properties of Prosulfocarb and this compound

| Property | Prosulfocarb | This compound | Interpretation |

| GUS Leaching Potential Index | 0.76 | 0.89 | Low Leachability |

| SCI-GROW Groundwater Index (µg/L) | 1.07 x 10⁻² | 1.97 x 10⁻³ | - |

| Soil Degradation DT₅₀ (lab, 20°C) | - | 2.5 days | Non-persistent |

| Soil Degradation DT₉₀ (lab, 20°C) | - | 9.0 days | - |

| Soil Adsorption (Freundlich Kƒ) | - | 1.5 | - |

| Soil Adsorption (Kƒoc) | - | 57 | - |

| Aqueous Solubility | Moderate | Data not available | - |

Data sourced from the Agriculture & Environment Research Unit (AERU), University of Hertfordshire.[1][2]

The Groundwater Ubiquity Score (GUS) is a calculated index that indicates the tendency of a pesticide to leach into groundwater. A GUS value of less than 1.8 suggests a low leaching potential. Both prosulfocarb and its sulfoxide metabolite have GUS values below this threshold, indicating a lower intrinsic potential to move through the soil profile into groundwater.[2]

The SCI-GROW (Screening Concentration in Groundwater) index provides an estimated concentration in groundwater for a standard application rate. The significantly lower SCI-GROW value for this compound compared to the parent compound suggests a lower predicted concentration in groundwater.

A key factor influencing the environmental persistence of this compound is its rapid degradation in soil. A laboratory-based half-life (DT₅₀) of just 2.5 days categorizes it as non-persistent.[2] This rapid degradation significantly reduces the time available for the compound to leach to deeper soil layers.

Soil Mobility and Sorption Characteristics

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles. The Freundlich sorption coefficient (Kƒ) provides a measure of this adsorption. A higher Kƒ value indicates stronger binding to the soil and therefore lower mobility. The reported Kƒ for this compound is 1.5.[2]

To account for the influence of organic carbon in soil, the Kƒ value is often normalized to the organic carbon content, resulting in the Kƒoc value. A Kƒoc of 57 has been reported for this compound.[2] This value suggests a moderate level of sorption to soil organic matter.

Groundwater Monitoring Data

Despite its formation in the soil, there is a notable absence of specific monitoring data for this compound in groundwater. Most environmental monitoring programs for pesticides in groundwater have historically focused on the parent compounds. While studies have detected the parent herbicide, prosulfocarb, in groundwater, the concentrations and frequency of detection of its sulfoxide metabolite remain largely uncharacterized. This lack of targeted monitoring represents a significant data gap in fully assessing the real-world risk of groundwater contamination by this metabolite.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized laboratory and modeling studies. The following sections outline the general methodologies for the key experiments cited.

Soil Degradation (DT₅₀) Studies

The determination of the soil half-life (DT₅₀) of this compound would typically follow established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Workflow for a Typical Soil Degradation Study (OECD 307):

Soil Sorption (Freundlich Isotherm) Studies

The soil sorption behavior of this compound is typically determined using batch equilibrium experiments. These studies measure the distribution of the chemical between the soil and water phases at equilibrium.

Workflow for a Batch Equilibrium Sorption Study:

References

A Methodological Guide to High-Throughput Screening (HTS) for Novel Kinase Inhibitor Discovery

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signaling, regulating processes such as cell growth, proliferation, and death.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2] High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[3][4] This guide provides a technical overview of the methodologies and workflows involved in a typical HTS campaign to discover novel kinase inhibitors, from initial assay development to hit validation.

Assay Development and Optimization for HTS

The success of an HTS campaign hinges on a robust and reliable assay. The goal is to develop an assay that is sensitive, reproducible, and scalable for screening tens of thousands to millions of compounds.[3] For kinase inhibitor discovery, assays are designed to measure the enzymatic activity of the kinase, which is the transfer of a phosphate (B84403) group from ATP to a substrate.[5]

Choosing an Assay Technology

A variety of biochemical assay formats are available for monitoring kinase activity, each with distinct advantages. Modern HTS relies on homogeneous, "mix-and-read" formats that do not require separation steps.

-